4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
Overview
Description
4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a bromine atom, a dimethoxybenzyl group, and a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide primarily targets carbonic anhydrases (CAs) , specifically isoforms such as CA II and CA VII . These enzymes play crucial roles in regulating pH and ion balance in various tissues, making them important for processes like respiration and acid-base homeostasis.
Mode of Action
The compound acts as an inhibitor of carbonic anhydrases. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal function of the enzyme, leading to altered pH levels and ion transport in cells .
Biochemical Pathways
The inhibition of carbonic anhydrases affects several biochemical pathways, including:
- Ion transport : Changes in proton concentration can influence various ion channels and transporters, affecting cellular activities .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Result of Action
At the molecular level, the inhibition of carbonic anhydrases leads to:
- Potential therapeutic effects : Depending on the context, this inhibition can be beneficial in conditions like glaucoma, epilepsy, and certain cancers .
Action Environment
Environmental factors influencing the compound’s action include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonyl chloride
Uniqueness
4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(15(9-13)21-2)10-17-22(18,19)14-7-4-12(16)5-8-14/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYFBRKZOTQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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